molecular formula C19H20N2O2 B2594362 4-methyl-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide CAS No. 922979-74-6

4-methyl-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide

Cat. No.: B2594362
CAS No.: 922979-74-6
M. Wt: 308.381
InChI Key: NYPARMZUUBZJDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methyl-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide is a synthetic organic compound with the molecular formula C19H20N2O2. It is primarily used in scientific research and is not intended for human or veterinary use

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide typically involves multiple steps starting from inexpensive precursors. One common route begins with 4-chloronitrobenzene and piperidine. The process involves an eight-step procedure where sodium chlorite is used twice to oxidize the piperidine cycle to the corresponding lactam under a CO2 atmosphere . The reactions are carried out under mild conditions, and most intermediates can be obtained through simple slurry or recrystallization, eliminating the need for column chromatography purification .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in research laboratories can be scaled up for industrial production with appropriate modifications to ensure efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as sodium chlorite.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic aromatic substitution, due to the presence of the benzamide group.

Common Reagents and Conditions

    Oxidation: Sodium chlorite under a CO2 atmosphere.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the piperidine ring results in the formation of lactams .

Scientific Research Applications

4-methyl-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antioxidant and antibacterial properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 4-methyl-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. For instance, compounds with similar structures have been shown to act as inhibitors of enzymes such as factor Xa . The compound binds to the active site of the enzyme, preventing its normal function and thereby exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

    Apixaban: A direct inhibitor of activated factor X (FXa) with a similar structure.

    2-methyl-N-(4-(2-oxopiperidin-1-yl)phenyl)benzamide: Another compound with a similar core structure but different substituents.

Uniqueness

4-methyl-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

4-methyl-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2/c1-14-8-10-15(11-9-14)19(23)20-16-5-4-6-17(13-16)21-12-3-2-7-18(21)22/h4-6,8-11,13H,2-3,7,12H2,1H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYPARMZUUBZJDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)N3CCCCC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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